molecular formula C21H17F3N2O5 B11621886 ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate

ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate

Cat. No.: B11621886
M. Wt: 434.4 g/mol
InChI Key: RNBSBUZWNWGNJK-GDNBJRDFSA-N
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Description

Ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate is a complex organic compound that features a pyrazole ring, a benzoate ester, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Benzylidene Formation: The benzylidene moiety can be formed through a condensation reaction between an aldehyde and a ketone or ester.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrazole ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Condensation: The benzylidene moiety can undergo further condensation reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

    Condensation: Aldehydes or ketones under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate could be explored for its therapeutic potential. Its structural features suggest it could act as an enzyme inhibitor or receptor modulator.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, altering their activity. The trifluoromethyl group may enhance its binding affinity and stability, while the pyrazole ring could facilitate interactions with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(4Z)-4-(4-hydroxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate: Lacks the methoxy group.

    Ethyl 4-[(4Z)-4-(4-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate: Lacks the hydroxy group.

    Ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate: Lacks the trifluoromethyl group.

Uniqueness

The presence of both hydroxy and methoxy groups, along with the trifluoromethyl group, makes ethyl 4-[(4Z)-4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate unique. These functional groups can significantly influence its chemical reactivity and biological activity, providing a distinct advantage over similar compounds.

Properties

Molecular Formula

C21H17F3N2O5

Molecular Weight

434.4 g/mol

IUPAC Name

ethyl 4-[(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate

InChI

InChI=1S/C21H17F3N2O5/c1-3-31-20(29)13-5-7-14(8-6-13)26-19(28)15(18(25-26)21(22,23)24)10-12-4-9-16(27)17(11-12)30-2/h4-11,27H,3H2,1-2H3/b15-10-

InChI Key

RNBSBUZWNWGNJK-GDNBJRDFSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/C(=N2)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)C(=N2)C(F)(F)F

Origin of Product

United States

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